2-Tert-butylphosphonoyl-2-methylpropane

Vue d'ensemble

Description

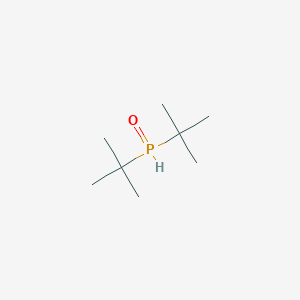

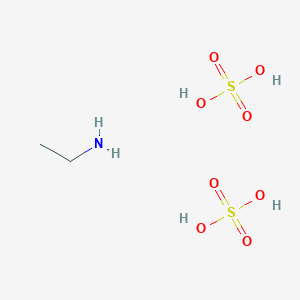

2-Tert-butylphosphonoyl-2-methylpropane is an organophosphorus compound with the molecular formula C8H19OP. It is a phosphine oxide characterized by the presence of two tert-butyl groups attached to the phosphorus atom. This compound is known for its stability and is used in various chemical reactions and applications.

Méthodes De Préparation

2-Tert-butylphosphonoyl-2-methylpropane can be synthesized through the air oxidation of ditert-butylphosphine. The reaction typically involves exposing ditert-butylphosphine to air for a couple of days, resulting in the formation of ditert-butylphosphine oxide with a yield of around 20% . Single crystals of ditert-butylphosphine oxide can be grown from the reaction mixture at ambient temperature .

Analyse Des Réactions Chimiques

2-Tert-butylphosphonoyl-2-methylpropane undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions.

Reduction: Reduction reactions can convert ditert-butylphosphine oxide back to ditert-butylphosphine.

Substitution: It can participate in substitution reactions where the tert-butyl groups can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like oxygen for oxidation and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2-Tert-butylphosphonoyl-2-methylpropane has several scientific research applications, including:

Biology and Medicine: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules and pharmaceuticals.

Industry: It is employed in the production of fine chemicals and as a catalyst in industrial processes.

Mécanisme D'action

The mechanism by which ditert-butylphosphine oxide exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used. The compound’s phosphine oxide group plays a crucial role in stabilizing the metal-ligand complex, facilitating various chemical transformations .

Comparaison Avec Des Composés Similaires

2-Tert-butylphosphonoyl-2-methylpropane can be compared with other similar compounds such as:

Tri-tert-butylphosphine: Another phosphine compound with three tert-butyl groups.

Ditert-butylchlorophosphine: A chlorophosphine with two tert-butyl groups.

Diphenylphosphine oxide: A phosphine oxide with two phenyl groups instead of tert-butyl groups.

Tributylphosphine oxide: A phosphine oxide with three butyl groups.

This compound is unique due to its specific structure, which provides distinct steric and electronic properties, making it suitable for specific catalytic applications .

Propriétés

IUPAC Name |

2-tert-butylphosphonoyl-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19OP/c1-7(2,3)10(9)8(4,5)6/h10H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLNFGJYRKJXQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Thiazolecarboxylic acid, 4,5-dihydro-2-[6-(phosphonooxy)-2-benzothiazolyl]-, trisodium salt, (S)-(9CI)](/img/structure/B8262660.png)

![N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide](/img/structure/B8262680.png)

![3-(3,4-Dihydroxyphenyl)-2-[2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carbonyl]oxypropanoic acid](/img/structure/B8262693.png)

![2-Butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3'-4,5-dihydro-2-benzofuran]-1',4-dione](/img/structure/B8262697.png)